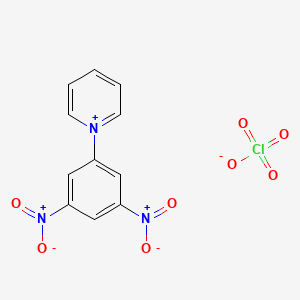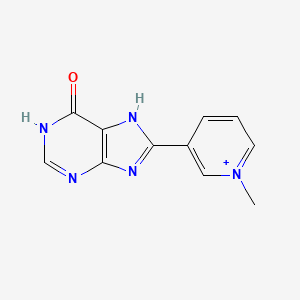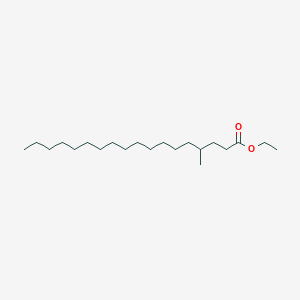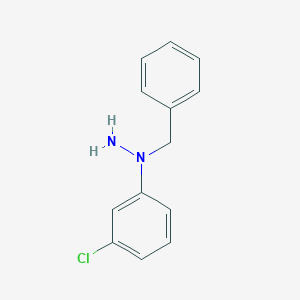
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the dinitrophenyl group and the pyridinium ion in its structure imparts unique chemical properties to this compound.
Méthodes De Préparation
The synthesis of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 3,5-dinitrophenyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The resulting pyridinium salt is then treated with perchloric acid to form the perchlorate salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The nitro groups in the compound play a crucial role in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)pyridin-1-ium perchlorate: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(3,5-Dicarboxyphenyl)pyridin-1-ium perchlorate: Contains carboxyl groups instead of nitro groups, resulting in different chemical properties and applications.
1-(3,5-Dinitrophenyl)pyridinium chloride: Similar structure but with chloride as the counterion instead of perchlorate, affecting its solubility and reactivity .
Propriétés
Numéro CAS |
62874-28-6 |
|---|---|
Formule moléculaire |
C11H8ClN3O8 |
Poids moléculaire |
345.65 g/mol |
Nom IUPAC |
1-(3,5-dinitrophenyl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H8N3O4.ClHO4/c15-13(16)10-6-9(7-11(8-10)14(17)18)12-4-2-1-3-5-12;2-1(3,4)5/h1-8H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
DHEDICWGMDKBRO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)






![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)

